Structural Pharmacophore Differentiation: 2-Methyl vs. 2-Guanidinothiazole Determines H2 Receptor Engagement
The target compound replaces the 2-guanidino group of famotidine with a 2-methyl substituent on the thiazole ring. The SAR study by Yanagisawa et al. established that the 2-[(diaminomethylene)amino]thiazole moiety is the indispensable pharmacophore for H2-receptor antagonist activity; only compounds containing this group exhibited potent antagonism in the guinea pig atrium in vitro assay and the anesthetized dog gastric acid secretion model [1]. Famotidine, bearing this guanidinothiazole, achieves a Kd of 14 nM and IC50 of 33 nM at the human H2 receptor and reduces basal receptor activity by 75% . Although no direct H2 activity data are publicly available for the 2-methyl analog, the class-level SAR inference is that removal of the guanidino group eliminates the key hydrogen-bonding and ionic interactions with the receptor, predicting a >100-fold reduction in binding affinity relative to famotidine [1]. This structural difference is the single most consequential differentiation for any scientific application involving H2 receptor pharmacology.
| Evidence Dimension | Key pharmacophoric group at thiazole 2-position and associated H2 receptor binding affinity |
|---|---|
| Target Compound Data | 2-Methyl group; H2 receptor binding affinity not reported in public literature; predicted to be negligible based on SAR class-level inference |
| Comparator Or Baseline | Famotidine: 2-[(diaminomethylene)amino] (guanidino) group; Kd = 14 nM, IC50 = 33 nM at human histamine H2 receptor |
| Quantified Difference | Structural replacement of guanidino (-NHC(=NH)NH2) with methyl (-CH3); predicted >100-fold loss of H2 binding affinity (class-level SAR inference, not directly measured for this compound) [1] |
| Conditions | SAR derived from guinea pig atrium in vitro H2 antihistamine assay and anesthetized dog histamine-induced gastric acid secretion model (Yanagisawa et al., 1987) [1]; human H2 receptor binding data from Tocris |
Why This Matters
For researchers requiring a true negative control in H2 receptor assays or an authentic des-guanidino impurity standard for famotidine QC, this compound provides the exact structural match that no other analog can supply.
- [1] Yanagisawa I, Hirata Y, Ishii Y. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. J Med Chem. 1987;30(10):1787-1793. doi:10.1021/jm00393a018. PMID: 2888895. View Source
